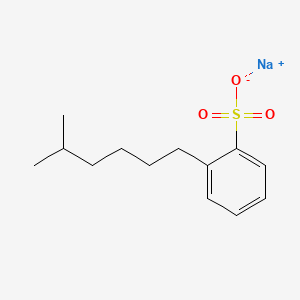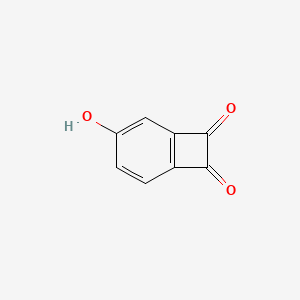
Benzenesulfonic acid, isoheptyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, isoheptyl-, sodium salt is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an isoheptyl group, and the compound is neutralized with sodium to form the sodium salt. This compound is known for its surfactant properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, isoheptyl-, sodium salt typically involves the sulfonation of benzene followed by the introduction of the isoheptyl group. The general steps are as follows:
-
Sulfonation of Benzene: : Benzene is reacted with concentrated sulfuric acid or oleum to form benzenesulfonic acid. This reaction is highly exothermic and requires careful temperature control. [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]
-
Introduction of Isoheptyl Group: : The benzenesulfonic acid is then reacted with isoheptyl alcohol in the presence of a catalyst to form the isoheptyl derivative. [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{H}_2\text{O} ]
-
Neutralization: : The final step involves neutralizing the isoheptyl benzenesulfonic acid with sodium hydroxide to form the sodium salt. [ \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}7\text{H}{15}\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation of benzene using oleum, followed by the introduction of the isoheptyl group and neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, isoheptyl-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although the sulfonic acid group remains relatively stable.
Hydrolysis: The compound can undergo hydrolysis to revert to benzenesulfonic acid and isoheptyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen in the presence of a catalyst can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include reduced aromatic compounds.
Hydrolysis: Products include benzenesulfonic acid and isoheptyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, isoheptyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a detergent in protein purification.
Medicine: Utilized in the formulation of pharmaceutical products due to its surfactant properties.
Industry: Widely used in the production of detergents, cleaning agents, and other industrial products.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, isoheptyl-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, solubilization, and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of complex mixtures into simpler components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison
- Benzenesulfonic acid : The simplest aromatic sulfonic acid, lacks the isoheptyl group, and has different surfactant properties.
- p-Toluenesulfonic acid : Contains a methyl group instead of an isoheptyl group, used as a catalyst in organic synthesis.
- Sulfanilic acid : Contains an amino group, used in the synthesis of dyes and as a reagent in analytical chemistry.
Benzenesulfonic acid, isoheptyl-, sodium salt is unique due to the presence of the isoheptyl group, which enhances its surfactant properties and makes it suitable for a wider range of applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
67828-02-8 |
|---|---|
Molekularformel |
C13H19NaO3S |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
sodium;2-(5-methylhexyl)benzenesulfonate |
InChI |
InChI=1S/C13H20O3S.Na/c1-11(2)7-3-4-8-12-9-5-6-10-13(12)17(14,15)16;/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
XICLLRVYZBFGKD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















